molecular formula C13H12INO B5749756 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5749756
M. Wt: 325.14 g/mol
InChI Key: INOXXKWKQGWVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with an iodophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thiolates, amines, palladium catalysts, mild to moderate temperatures.

Major Products

    Oxidation: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

    Iodophenyl Group: Can participate in halogen bonding and other non-covalent interactions.

    Pyrrole Ring: Can engage in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXXKWKQGWVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)I)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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